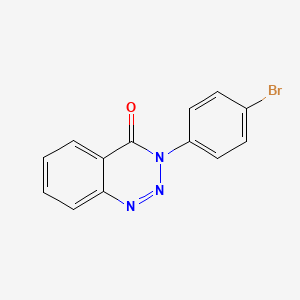

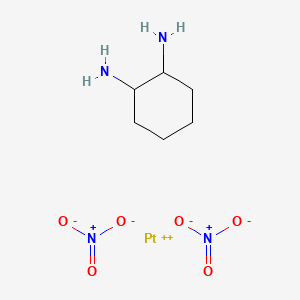

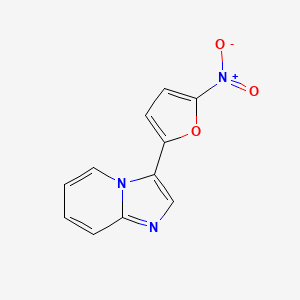

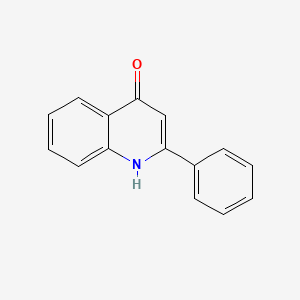

8,9-Dihydro-10-methyl-7-((5-methyl-1H-imidazol-4-yl)methyl)pyrido(1,2-a)indol-6(7H)-one

Descripción general

Descripción

FK 1052:

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de FK 1052 involucra varios pasos:

Reacción de Condensación: La condensación de 10-metil-6,7,8,9-tetrahidropirid[1,2-a]indol-6-ona con 5-metil-1-(trifenilmetil)-1H-imidazol-4-carboxaldehído usando butil-litio en tetrahidrofurano produce un compuesto intermedio.

Acetilación: Este intermedio luego se trata con anhídrido acético en piridina para formar un derivado acetoxi.

Reacción de Eliminación: El derivado acetoxi sufre la eliminación de ácido acético en tolueno caliente para formar un derivado metileno.

Hidrogenación: El derivado metileno se hidrogena usando gas hidrógeno sobre paladio en carbono en dimetilformamida/etanol para producir otro intermedio.

Desprotección: Finalmente, el compuesto se desprotege en ácido acético/agua caliente para obtener FK 1052.

Métodos de Producción Industrial: La producción industrial de FK 1052 sigue rutas sintéticas similares pero se optimiza para la producción a gran escala. Esto implica el uso de sistemas de síntesis automatizados y condiciones de reacción controladas para asegurar un alto rendimiento y pureza .

Análisis De Reacciones Químicas

Tipos de Reacciones:

Oxidación: FK 1052 puede sufrir reacciones de oxidación, particularmente en el anillo indol.

Reducción: El compuesto puede reducirse, especialmente durante el paso de hidrogenación en su síntesis.

Sustitución: FK 1052 puede participar en reacciones de sustitución, particularmente en el anillo imidazol.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utiliza comúnmente gas hidrógeno sobre paladio en carbono.

Sustitución: Se utilizan reactivos como butil-litio y anhídrido acético.

Productos Principales: Los productos principales formados a partir de estas reacciones incluyen varios intermediarios que finalmente conducen a la formación de FK 1052 .

Aplicaciones Científicas De Investigación

Química: FK 1052 se utiliza como un compuesto modelo en el estudio de antagonistas de receptores duales y su síntesis .

Biología: En la investigación biológica, FK 1052 se utiliza para estudiar los efectos del antagonismo del receptor de serotonina en varios procesos fisiológicos .

Medicina: FK 1052 se ha investigado por su posible uso en el tratamiento de náuseas y vómitos inducidos por la quimioterapia debido a sus propiedades antagónicas de receptores duales .

Industria: En la industria farmacéutica, FK 1052 se utiliza en el desarrollo de nuevos fármacos dirigidos a los receptores de serotonina .

Mecanismo De Acción

FK 1052 ejerce sus efectos antagonizando los receptores de serotonina 3 y 4. Este antagonismo dual ayuda a reducir las náuseas y los vómitos al bloquear la acción de la serotonina en estos receptores . Los objetivos moleculares incluyen los receptores de serotonina ubicados en el tracto gastrointestinal y el sistema nervioso central .

Comparación Con Compuestos Similares

Compuestos Similares:

Ondansetrón: Un antagonista del receptor de serotonina 3 utilizado para prevenir las náuseas y los vómitos.

Granisetrón: Otro antagonista del receptor de serotonina 3 con aplicaciones similares.

Singularidad: FK 1052 es único debido a su acción antagonista dual en los receptores de serotonina 3 y 4, lo que proporciona un espectro de actividad más amplio en comparación con compuestos como ondansetrón y granisetrón que se dirigen principalmente a los receptores de serotonina 3 .

Propiedades

Número CAS |

129299-72-5 |

|---|---|

Fórmula molecular |

C18H19N3O |

Peso molecular |

293.4 g/mol |

Nombre IUPAC |

10-methyl-7-[(5-methyl-1H-imidazol-4-yl)methyl]-8,9-dihydro-7H-pyrido[1,2-a]indol-6-one |

InChI |

InChI=1S/C18H19N3O/c1-11-14-5-3-4-6-17(14)21-16(11)8-7-13(18(21)22)9-15-12(2)19-10-20-15/h3-6,10,13H,7-9H2,1-2H3,(H,19,20) |

Clave InChI |

AEKQMJRJRAHOAP-UHFFFAOYSA-N |

SMILES |

CC1=C2CCC(C(=O)N2C3=CC=CC=C13)CC4=C(NC=N4)C |

SMILES canónico |

CC1=C2CCC(C(=O)N2C3=CC=CC=C13)CC4=C(NC=N4)C |

Sinónimos |

8,9-dihydro-10-dihydro-10-methyl-7-((5-methyl-4-imidazolyl)methyl)pyrido-(1-2a)-indol-6(7H)-one FK 1052 FK 1052, (+)-isomer FK 1052, (-)-isomer FK 1052, hydrochloride FK 1052, hydrochloride, (+)-isomer FK-1052 FK1052 |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.